PARP-1 Inhibitory Potency of Core Scaffold vs. Standard Inhibitor
The core scaffold of the target compound, 2-methylquinoline-8-carboxamide, inhibits human recombinant PARP-1 with an IC₅₀ of 500 nM. This represents a 3.6-fold improvement in potency compared to the standard water-soluble PARP-1 inhibitor 5-aminoisoquinolin-1-one (5-AIQ), which has an IC₅₀ of 1.8 µM under identical assay conditions [1]. This data establishes the baseline inhibitory capability of the quinoline-8-carboxamide core that the target compound inherits.
| Evidence Dimension | Human recombinant PARP-1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (for 2-methylquinoline-8-carboxamide core scaffold) |
| Comparator Or Baseline | 5-aminoisoquinolin-1-one (5-AIQ): IC₅₀ = 1.8 µM |
| Quantified Difference | 3.6-fold greater potency for the core scaffold vs. 5-AIQ |
| Conditions | Trevigen colorimetric assay; human recombinant PARP-1 enzyme |
Why This Matters
Demonstrates that the 2-methylquinoline-8-carboxamide core, which underpins the target compound, has confirmed PARP-1 inhibitory activity that surpasses a widely used reference standard, justifying further chemical elaboration at the amide position.
- [1] Lord, A.-M., Mahon, M. F., Lloyd, M. D., & Threadgill, M. D. (2009). Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Journal of Medicinal Chemistry, 52(3), 868–877. View Source
